REACTION_CXSMILES
|
S(C1C(F)=C(F)C(F)=C(F)C=1C(O)=O)(O)(=O)=O.FS(C1C(F)=C(F)C(F)=C(F)C=1C(F)=O)(=O)=O.[S:35]1[CH2:41][C:39](=[O:40])[NH:38][C:36]1=[S:37].[F:42][C:43]1[C:48]([CH:49]=O)=[C:47]([F:51])[C:46]([F:52])=[C:45]([F:53])[C:44]=1[F:54]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[F:42][C:43]1[C:44]([F:54])=[C:45]([F:53])[C:46]([F:52])=[C:47]([F:51])[C:48]=1[CH:49]=[C:41]1[S:35][C:36](=[S:37])[NH:38][C:39]1=[O:40]
|
Name
|
2-sulpho tetrafluorobenzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(=O)O)C(=C(C(=C1F)F)F)F
|
Name
|
2-fluorosulphonyl tetrafluorobenzoyl fluoride
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C1=C(C(=O)F)C(=C(C(=C1F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C(=S)NC(=O)C1
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C=O)F)F)F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being held below 40° C. by external cooling
|
Type
|
WASH
|
Details
|
the solution was washed with dilute HCl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resultant yellow residue recrystallised from IMS/water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C(NC(S2)=S)=O)C(=C(C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |